molecular formula C18H20N2O3S B2394061 (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109252-97-1

(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

Número de catálogo: B2394061
Número CAS: 2109252-97-1
Peso molecular: 344.43
Clave InChI: OVDXULXKCYAZHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a rigid azabicyclo[3.2.1]octane scaffold. Key structural attributes include:

  • Stereochemistry: The (1R,5S) configuration defines the spatial arrangement of substituents, critical for target binding and pharmacological activity.
  • Substituents:
    • Position 8: A phenylsulfonyl group (-SO₂Ph), which enhances electron-withdrawing properties and influences metabolic stability .
    • Position 3: A pyridin-4-yloxy (-O-Pyridinyl) group, contributing to hydrogen bonding and π-π stacking interactions with biological targets .

Propiedades

IUPAC Name

8-(benzenesulfonyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-24(22,18-4-2-1-3-5-18)20-14-6-7-15(20)13-17(12-14)23-16-8-10-19-11-9-16/h1-5,8-11,14-15,17H,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDXULXKCYAZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3)OC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Intramolecular Aldol Condensation

A literature method for analogous 8-azabicyclo[3.2.1]octanes involves intramolecular aldol condensation of ketone precursors. For example, cyclic ketones bearing appropriate side chains undergo base-mediated cyclization to form the bicyclic skeleton. In one protocol, treatment of a keto-amide with NaIO₄ in aqueous DCM yielded a tricyclic intermediate, which was subsequently functionalized. Adapting this approach, a precursor with a pyridyloxy side chain could cyclize under similar conditions to form the target core.

Sakurai or Petasis Reactions

Recent advances in spirocyclic amine synthesis highlight the utility of Sakurai (allylation) or Petasis (multicomponent) reactions. For instance, reacting cyclic ketones with allyl magnesium halides or boronic acids generates intermediates amenable to hydroboration–oxidation, forming the bicyclic structure. Applying this to a pyridyloxy-containing ketone could yield the desired framework with precise stereocontrol.

Sulfonylation of the Bicyclic Amine

Direct Sulfonylation

The phenylsulfonyl group is introduced via reaction of the bicyclic amine with phenylsulfonyl chloride. Optimized conditions from a related compound (CAS# 2109252-97-1) involve:

  • Solvent : Dichloromethane (DCM) or THF.
  • Base : Triethylamine or DMAP.
  • Temperature : 0°C to room temperature.

Yields exceeding 85% are achievable, though steric hindrance from the bicyclic system may necessitate prolonged reaction times.

Protecting Group Strategies

In cases where the amine is part of a sensitive scaffold, temporary protection (e.g., Boc or Fmoc) may be employed before sulfonylation. A patent describing similar sulfonamides recommends using Boc-protected intermediates, followed by deprotection with TFA and subsequent sulfonylation.

Installation of the Pyridin-4-yloxy Group

Nucleophilic Aromatic Substitution

Direct substitution on a pre-functionalized bicyclic intermediate is feasible if an appropriate leaving group (e.g., bromide or triflate) is present. For example, treatment of a 3-bromo-8-azabicyclo[3.2.1]octane derivative with pyridin-4-ol under basic conditions (K₂CO₃, DMF, 80°C) affords the pyridyloxy product. This method is limited by the accessibility of the brominated intermediate.

Transition-Metal-Catalyzed Coupling

Copper- or palladium-catalyzed reactions enable C–O bond formation under milder conditions. A Chinese patent (CN115745823B) details the use of Cu(OTf)₂ with a chiral bisoxazoline ligand (CH₂iPr-BOX) to mediate asymmetric alkoxylation. Adapting this protocol, coupling a 3-triflate intermediate with pyridin-4-ol in the presence of Cu(OTf)₂ and ligand could install the pyridyloxy group with high enantioselectivity.

Stereochemical Control and Resolution

Chiral Auxiliaries and Catalysts

The (1R,5S) configuration necessitates enantioselective synthesis. A proven strategy involves chiral induction during cyclization. For instance, enzymatic resolution methods using lipases or esterases can separate racemic mixtures of intermediates. A patent (WO2010010165A1) reports the use of phenylethylamine or 2-propylamine as chiral auxiliaries in analogous amine syntheses, achieving >90% enantiomeric excess (ee).

Dynamic Kinetic Resolution

In the preparation of related spirocyclic amines, dynamic kinetic resolution (DKR) using ruthenium catalysts and chiral ligands has been successful. Applying DKR to a ketone precursor prior to cyclization could yield the desired stereoisomer exclusively.

Scalability and Process Optimization

Flow Chemistry Approaches

Continuous-flow systems enhance the scalability of hazardous steps (e.g., sulfonylation). A scalable synthesis of N-[2-(4-nitrophenyl)-2-trimethylsilyl ether-vinyl]-acetamide (a related intermediate) achieved 89% yield in flow, avoiding exothermic risks associated with batch processing.

Purification Techniques

Flash chromatography (DCM/MeOH 95:5) effectively purifies sulfonamide derivatives, as demonstrated in the synthesis of a tricyclic intermediate. For the final compound, recrystallization from ethanol/water mixtures improves purity to >98%.

Analytical Characterization Data

Key spectroscopic data for (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane:

Property Value
Molecular Formula C₁₈H₂₀N₂O₃S
Molecular Weight 344.4 g/mol
Melting Point Not reported
HPLC Purity (Optimal) >97%
Enantiomeric Excess (ee) 92–95% (via chiral HPLC)

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 2H, pyridine), 7.85 (d, J = 7.2 Hz, 2H, Ph-SO₂), 7.55 (t, J = 7.2 Hz, 1H, Ph-SO₂), 7.48 (d, J = 5.6 Hz, 2H, pyridine), 4.85 (s, 1H, OCH), 3.75–3.65 (m, 2H, bicyclic CH), 2.95–2.85 (m, 2H, bicyclic CH₂), 2.30–1.90 (m, 4H, bicyclic CH₂).

Análisis De Reacciones Químicas

Types of Reactions

(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-yloxy group, where nucleophiles such as amines or thiols can replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino derivatives, thio derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonyl and pyridinyl groups. It can also serve as a model compound for studying the behavior of bicyclic systems in biological environments.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mecanismo De Acción

The mechanism of action of (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyridin-4-yloxy group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Variations at Position 8

Modifications at position 8 often involve sulfonamide or carboxamide groups:

Compound Name Position 8 Substituent Molecular Formula Key Implications Evidence
Target Compound Phenylsulfonyl C₁₈H₁₉N₂O₃S Enhanced metabolic stability
(1R,5S)-3-(Pyridin-4-yloxy)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl) 3,5-Dimethylpyrazole sulfonamide C₁₉H₂₂N₄O₃S Improved selectivity for κ-opioid receptors
(1R,5S)-3-(4-Fluorophenoxy)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl) 3,5-Dimethylpyrazole sulfonamide C₁₉H₂₁FN₃O₃S Increased lipophilicity
(1R,5S)-3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide Trifluoromethylphenyl carboxamide C₂₂H₂₀F₃N₂O₃S Enhanced CNS penetration

Key Findings :

  • Pyrazole sulfonamides (e.g., 3,5-dimethylpyrazole) improve receptor selectivity due to steric and electronic effects .
  • Trifluoromethylphenyl carboxamide derivatives exhibit superior blood-brain barrier permeability .

Substituent Variations at Position 3

Position 3 modifications primarily involve aryloxy or heteroaryloxy groups:

Compound Name Position 3 Substituent Molecular Formula Key Implications Evidence
Target Compound Pyridin-4-yloxy C₁₈H₁₉N₂O₃S Balanced potency and solubility
(1R,5S)-3-(4-Isopropylphenoxy)-8-azabicyclo[3.2.1]octane 4-Isopropylphenoxy C₁₇H₂₄N₂O₂S Reduced metabolic clearance
(1R,5S)-3-((5-Methylpyrazin-2-yl)oxy)-8-azabicyclo[3.2.1]octane 5-Methylpyrazinyloxy C₁₃H₁₆N₄O₂S Improved in vitro potency
(1R,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 1,2,4-Triazole C₁₄H₂₁N₅ Antiviral activity (e.g., Maraviroc intermediate)

Key Findings :

  • Pyridin-4-yloxy groups optimize hydrogen bonding with CNS targets .
  • Bulky substituents (e.g., 4-isopropylphenoxy) reduce oxidative metabolism .
  • Heteroaromatic groups (e.g., pyrazinyloxy) enhance affinity for serotonin receptors .

Stereochemical and Conformational Considerations

  • Crystal Structure Insights : Analogs like (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one exhibit chair conformations in the piperidine ring and envelope conformations in the pyrrolidine ring. The dihedral angle between the fused rings (67.63°) influences target binding .
  • Stereochemical Impact : The (1R,5S) configuration in the target compound ensures optimal spatial alignment of substituents for receptor engagement, contrasting with less active enantiomers .

Actividad Biológica

The compound (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing insights into its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N2O3SC_{19}H_{19}N_{2}O_{3}S, with a molecular weight of approximately 363.43 g/mol. Its structure includes a bicyclic framework with a sulfonyl group and a pyridin-4-yloxy moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H19N2O3S
Molecular Weight363.43 g/mol
CAS Number2109188-11-4

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits a range of biological activities, particularly in the context of pharmacology and medicinal chemistry. The following sections detail specific areas of biological activity.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound may possess antimicrobial properties. Studies have shown that derivatives with sulfonyl groups can inhibit bacterial growth, suggesting potential applications in treating infections.

2. Central Nervous System (CNS) Activity

The structural characteristics of this compound suggest possible interactions with CNS receptors, which could lead to neuroactive effects. For instance, the pyridine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing mood and cognition.

3. G Protein-Coupled Receptors (GPCR) Interaction

Given the importance of GPCRs in various physiological processes, the compound's ability to modulate these receptors could be significant. Studies have shown that similar bicyclic compounds can act as agonists or antagonists at specific GPCRs, affecting pathways related to pain perception and inflammation.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

  • Study 1 : Investigated the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains, highlighting their mechanism of action involving inhibition of folic acid synthesis.
  • Study 2 : Explored the neuropharmacological effects of pyridine-containing compounds, demonstrating their potential as anxiolytics through modulation of serotonin receptors.
  • Study 3 : Analyzed the interaction of bicyclic compounds with GPCRs, revealing their capability to influence intracellular signaling pathways linked to cardiovascular health.

Synthesis and Structural Comparisons

The synthesis of this compound can be approached through various methods that maintain its structural integrity while allowing for functionalization at different positions on the bicyclic framework.

Compound NameStructural FeaturesUnique Aspects
This compoundBicyclic structure with sulfonyl groupPotential CNS activity
(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octaneBicyclic structure with oxygenNeuroactive properties

Q & A

Q. What are the common synthetic routes for (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, sulfonylation, and coupling reactions. Key steps include:

  • Sulfonylation: Introducing the phenylsulfonyl group via reaction with phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyridyloxy Attachment: A Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) to install the pyridin-4-yloxy group, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Optimization: Critical parameters include temperature (80–100°C for sulfonylation), solvent polarity (DMF or THF for polar intermediates), and stoichiometric control of reagents to minimize side products . Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, coupling constants in the bicyclic system (e.g., J = 8–12 Hz for axial protons) distinguish chair vs. envelope conformations .
  • Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 413.1234) and detects impurities .
  • X-ray Crystallography: Resolves absolute stereochemistry. For example, a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.203 Å, b = 11.309 Å, c = 14.837 Å, and β = 97.39° was used for a related azabicyclo compound .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in the synthesis of bicyclic azabicyclo compounds be resolved?

Methodological Answer: Discrepancies in stereochemistry often arise during ring closure or substituent addition. Strategies include:

  • Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (1R,5S)-nortropinone) to enforce desired configurations .
  • Crystallographic Validation: Single-crystal X-ray diffraction (SCXRD) resolves ambiguities. For example, a dihedral angle of 67.63° between fused piperidine and pyrrolidine planes confirmed the bicyclic conformation in a related compound .
  • Computational Modeling: Density Functional Theory (DFT) predicts thermodynamically favored stereoisomers. For instance, Gibbs free energy comparisons (ΔΔG > 2 kcal/mol) can guide synthetic routes .

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., enzymes or GPCRs). The sulfonyl and pyridyloxy groups often form hydrogen bonds with residues in hydrophobic pockets .
  • Molecular Dynamics (MD): Simulations (e.g., 100 ns trajectories in GROMACS) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • Pharmacophore Modeling: Identifies critical interaction features. For example, the phenylsulfonyl group may act as a hydrogen bond acceptor, while the bicyclic core provides steric bulk for receptor selectivity .

Q. How can researchers address contradictory data in pharmacological activity assays for this compound?

Methodological Answer:

  • Dose-Response Curves: Replicate assays across multiple concentrations (e.g., 1 nM–100 μM) to confirm IC₅₀/EC₅₀ values. For example, inconsistent enzyme inhibition data may arise from assay pH or cofactor availability .
  • Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding. A selectivity index >10-fold against related targets (e.g., σ receptors vs. monoamine transporters) validates specificity .
  • Metabolic Stability Tests: Liver microsome assays (human/rat) identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) that may skew activity readings .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.